4-Bromo-1,2-bis(2-methoxyethoxy)benzene
Overview
Description
4-Bromo-1,2-bis(2-methoxyethoxy)benzene is an organic compound with the molecular formula C12H17BrO4 It is a brominated derivative of benzene, featuring two methoxyethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,2-bis(2-methoxyethoxy)benzene typically involves the bromination of a precursor compound, such as 1,2-bis(2-methoxyethoxy)benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,2-bis(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Oxidation Reactions: The methoxyethoxy groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 1,2-bis(2-methoxyethoxy)benzene.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions yields 1,2-bis(2-methoxyethoxy)phenol, while oxidation with potassium permanganate produces 4-bromo-1,2-bis(2-methoxyethoxy)benzoic acid.
Scientific Research Applications
4-Bromo-1,2-bis(2-methoxyethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1,2-bis(2-methoxyethoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or oxidation. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used in these reactions.
Comparison with Similar Compounds
4-Bromo-1,2-bis(2-methoxyethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-2-(2-methoxyethoxy)ethane: A simpler compound with one methoxyethoxy group and a bromine atom.
4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene: A fluorinated derivative with similar structural features.
1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene: A compound with two bromine atoms and two methoxyethoxy groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two methoxyethoxy groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-bromo-1,2-bis(2-methoxyethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO4/c1-14-5-7-16-11-4-3-10(13)9-12(11)17-8-6-15-2/h3-4,9H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBGMSZDXLUBOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Br)OCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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